molecular formula C15H18N4O3S B3016102 N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide CAS No. 2034400-21-8

N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide

Cat. No.: B3016102
CAS No.: 2034400-21-8
M. Wt: 334.39
InChI Key: QEQIVTOTBZRXKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide is a complex organic compound featuring a tetrahydropyrazolo[1,5-a]pyrazine core

Biochemical Analysis

Biochemical Properties

N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including phosphatidylinositol 3-kinase (PI3K) and its regulatory subunits . These interactions are primarily characterized by binding to the active sites of these enzymes, leading to either inhibition or activation of their biochemical functions. The compound’s sulfonamide group is particularly important for its binding affinity and specificity towards these biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly the PI3K/Akt pathway, which is critical for cell growth, proliferation, and survival . Additionally, this compound affects gene expression by modulating transcription factors and other regulatory proteins. Its impact on cellular metabolism includes alterations in glucose uptake and utilization, which are essential for maintaining cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of PI3K by binding to its catalytic subunit, thereby preventing the phosphorylation of downstream targets . This inhibition leads to a cascade of events that alter cellular functions, including changes in gene expression and metabolic processes. The compound’s ability to modulate enzyme activity is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PI3K activity, resulting in persistent changes in cellular functions. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits PI3K activity without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic use while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination. The compound’s metabolism leads to the formation of various metabolites that can influence metabolic flux and metabolite levels within cells. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins. Additionally, the compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localization patterns are critical for understanding the compound’s activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the cycloaddition of diazo compounds to acetylenes, forming the tetrahydropyrazolo[1,5-a]pyrazine core. This reaction is often carried out in the presence of a catalyst and under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions, followed by purification steps such as crystallization or chromatography to ensure high purity. The specific conditions, including temperature, pressure, and solvents, are optimized to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanamine
  • N-Ethyl-N-(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methyl)ethanamine

Uniqueness

N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydropyrazolo[1,5-a]pyrazine core is a key differentiator, providing unique reactivity and interaction potential compared to other similar compounds .

Properties

IUPAC Name

4-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-17(2)23(21,22)14-5-3-12(4-6-14)15(20)18-9-10-19-13(11-18)7-8-16-19/h3-8H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQIVTOTBZRXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.